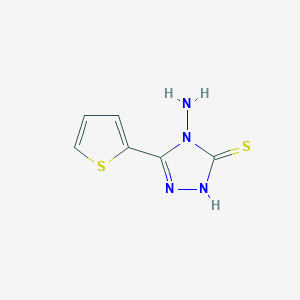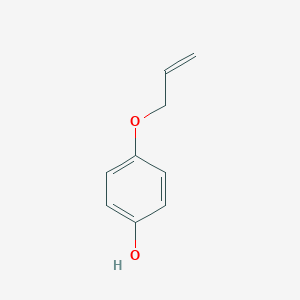
2,2'-(3-Phenylpropylazanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a phenylpropyl group attached to an ethanol backbone through an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- typically involves the reaction of 3-phenylpropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2,2’-[(2-hydroxyethyl)imino]bis-: Similar structure but with a hydroxyethyl group instead of a phenylpropyl group.
Ethanol, 2,2’-[(methyl)imino]bis-: Contains a methyl group instead of a phenylpropyl group.
Ethanol, 2,2’-[(ethyl)imino]bis-: Contains an ethyl group instead of a phenylpropyl group.
Uniqueness
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobic interactions and can influence its reactivity and binding affinity with various targets.
Propiedades
Número CAS |
165377-37-7 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 |
Clave InChI |
VDVWWRRBJNNKQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
SMILES canónico |
C1=CC=C(C=C1)CCCN(CCO)CCO |
Sinónimos |
2,2'-(3-phenylpropylazanediyl)diethanol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














